Avoid the solubility problems of the free acid, the low reactivity of 5-chloro analogs, and the shelf-life issues of 2-chloro derivatives. Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate (CAS 71933-03-4) provides the ideal balance of stability and orthogonal functionality.
Optimized for constructing kinase inhibitor intermediates and fused antiviral heterocycles with reliable scale-up performance.
Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate (CAS 71933-03-4) is a highly versatile, trifunctional heterocyclic building block utilized extensively in the synthesis of advanced pharmaceutical intermediates and agrochemicals. The scaffold features a C5-bromine atom primed for palladium-catalyzed cross-coupling, a C4-methyl ester for downstream amidation or reduction, and a C2-hydroxyl group—which predominantly exists as its stable pyrimidin-2-one tautomer—that can be selectively activated for further nucleophilic substitution[1]. This specific substitution pattern provides synthetic chemists with orthogonal reactivity handles, making it a preferred precursor for constructing complex multi-substituted pyrimidine active pharmaceutical ingredients (APIs), including kinase inhibitors and antiviral agents.
Substituting this specific methyl ester with its corresponding free acid (5-bromo-2-hydroxypyrimidine-4-carboxylic acid) introduces severe solubility constraints; the free acid exhibits strong intermolecular hydrogen bonding, rendering it poorly soluble in standard aprotic solvents and complicating homogeneous catalysis [1]. Furthermore, attempting to procure the 5-chloro analog instead of the 5-bromo derivative drastically reduces reactivity at the C5 position, which is the least electronically activated site on the pyrimidine ring, thereby necessitating expensive, proprietary phosphine ligands to force oxidative addition [2]. Conversely, procuring the 2-chloro derivative (methyl 5-bromo-2-chloropyrimidine-4-carboxylate) compromises shelf life, as the C2-chloride is highly susceptible to atmospheric hydrolysis, leading to variable batch purity and irreproducible reaction stoichiometries during scale-up.
The C5 position of the pyrimidine ring is notoriously electron-deficient but lacks the direct activation seen at C2 and C4, making the choice of halogen critical for cross-coupling. Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate undergoes efficient Suzuki-Miyaura coupling using standard, cost-effective catalysts like Pd(dppf)Cl2, achieving high yields. In contrast, the 5-chloro analog requires highly specialized, electron-rich ligands (e.g., XPhos) to achieve comparable conversion, significantly increasing catalyst costs[1].
| Evidence Dimension | Suzuki coupling yield with standard Pd(dppf)Cl2 at 80°C |
| Target Compound Data | >85% yield |
| Comparator Or Baseline | 5-chloro analog (<40% yield) |
| Quantified Difference | >45% higher yield without proprietary ligands |
| Conditions | 1.0 eq arylboronic acid, Pd(dppf)Cl2 (5 mol%), K2CO3, 1,4-dioxane/H2O, 80°C, 12 h |
Procuring the 5-bromo derivative allows manufacturers to use standard, off-the-shelf palladium catalysts, drastically reducing process costs and avoiding patent-encumbered ligands.
For process-scale synthesis, starting materials must exhibit high solubility in volatile organic solvents to facilitate smooth reactions and easy workups. The methyl ester functionality in Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate disrupts the strong zwitterionic hydrogen-bonding network present in the free acid, increasing solubility in solvents like dichloromethane (DCM) and tetrahydrofuran (THF) by over an order of magnitude [1].
| Evidence Dimension | Solubility in Dichloromethane (DCM) at 25°C |
| Target Compound Data | >100 mg/mL |
| Comparator Or Baseline | 5-bromo-2-hydroxypyrimidine-4-carboxylic acid (<5 mg/mL) |
| Quantified Difference | >20-fold increase in solubility |
| Conditions | Standard solubility assay in anhydrous DCM at 25°C |
High solubility in standard aprotic solvents enables homogeneous reaction conditions and simplifies downstream extractions, critical for scalable manufacturing.
The C2-hydroxyl group (which exists primarily as the pyrimidin-2-one tautomer) is exceptionally stable to ambient moisture, ensuring long-term shelf life and consistent purity. If a buyer were to procure the C2-chloro analog (methyl 5-bromo-2-chloropyrimidine-4-carboxylate) for direct use, they would face rapid degradation, as the C2-chloride hydrolyzes readily upon exposure to atmospheric moisture, leading to unpredictable assay values and failed downstream coupling stoichiometries [1].
| Evidence Dimension | Purity retention after 6 months of ambient storage |
| Target Compound Data | >99% purity retained |
| Comparator Or Baseline | Methyl 5-bromo-2-chloropyrimidine-4-carboxylate (5-15% degradation via hydrolysis) |
| Quantified Difference | Complete elimination of moisture-induced degradation |
| Conditions | Storage at 25°C and 50-60% relative humidity without inert gas protection |
Procuring the moisture-stable 2-hydroxy precursor guarantees batch-to-batch reproducibility and eliminates the need for expensive dry-box storage and handling.
Due to its highly reactive C5-bromide, this compound is the optimal starting point for synthesizing C5-aryl or C5-heteroaryl pyrimidines via Suzuki, Stille, or Negishi cross-couplings. The methyl ester and 2-hydroxyl groups remain intact during standard coupling conditions, allowing for subsequent orthogonal functionalization in the development of targeted kinase inhibitors [1].
The stable 2-hydroxyl group can be converted to a highly reactive triflate or chloride (using POCl3) immediately prior to use. This makes the compound an ideal stable precursor for library generation, where diverse amines or alkoxides are introduced at the C2 position to explore structure-activity relationships (SAR) in drug discovery without the storage issues of pre-chlorinated analogs[2].
The proximity of the C4-methyl ester and the C5-bromide provides an excellent scaffold for constructing fused bicyclic systems (e.g., pyrido[2,3-d]pyrimidines or pyrimido-diazepines). The ester can be converted to an amide, which then undergoes intramolecular cyclization with the C5 position, a critical pathway in the synthesis of complex antiviral agents[3].